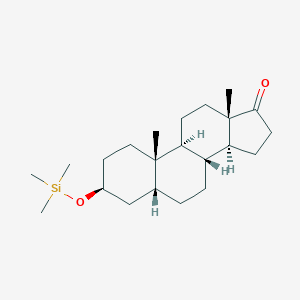

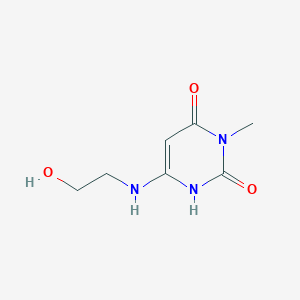

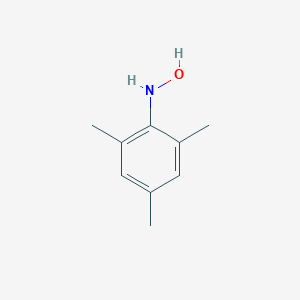

N-Hydroxy-2,4,6-trimethylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

N-Hydroxy-2,4,6-trimethylaniline does not have direct synthesis routes explicitly detailed in available literature; however, research into similar compounds provides insight into potential synthetic pathways. For instance, studies on N-(3-hydroxysalicylidene)-2,4,6-trimethylaniline have explored structural dimorphism, suggesting a basis for synthetic approaches that could be adapted for N-Hydroxy-2,4,6-trimethylaniline (Tenon et al., 1999).

Molecular Structure Analysis

The molecular structure of related compounds like N-(3-hydroxysalicylidene)-2,4,6-trimethylaniline has been studied in depth, revealing dimorphism and the possibility of equilibrium between tautomeric forms through rapid hydrogen transfer (Tenon et al., 1999). These structural insights could be pertinent to understanding the molecular architecture of N-Hydroxy-2,4,6-trimethylaniline.

Chemical Reactions and Properties

Although specific reactions of N-Hydroxy-2,4,6-trimethylaniline are not detailed in the reviewed literature, the study of similar molecules indicates a propensity for intermolecular hydrogen bonding, forming centrosymmetric dimers, and exhibiting thermochromic properties (Tenon et al., 1999). These characteristics suggest that N-Hydroxy-2,4,6-trimethylaniline could participate in a range of chemical reactions, potentially leading to novel compounds and materials.

Physical Properties Analysis

The physical properties of N-Hydroxy-2,4,6-trimethylaniline, such as solubility, melting point, and crystal structure, are inferred from analogous compounds. Research into structural dimorphism and thermochromic behavior of similar molecules provides a foundational understanding of how N-Hydroxy-2,4,6-trimethylaniline might behave under different physical conditions (Tenon et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, can be partially understood through studies on related compounds. The ability of molecules like N-(3-hydroxysalicylidene)-2,4,6-trimethylaniline to form intermolecular hydrogen bonds and exhibit thermochromism suggests a rich area of study for the chemical properties of N-Hydroxy-2,4,6-trimethylaniline (Tenon et al., 1999).

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Dimorphism

N-Hydroxy-2,4,6-trimethylaniline and its derivatives exhibit interesting structural properties. For instance, N-(3-hydroxysalicylidene)-2,4,6-trimethylaniline shows dimorphism, existing in both orthorhombic and monoclinic structures. This compound also demonstrates thermochromic properties, changing color with temperature (Tenon et al., 1999). Similar structural characteristics are observed in N-(5-hydroxysalicylidene)-2,4,6-trimethylaniline, where molecules stack in layers and form hydrogen bonds, also exhibiting thermochromic behavior (Tenon, Carles, & Aycard, 1995).

Bioactivation and Metabolic Studies

The metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines, including derivatives of N-hydroxy-2,4,6-trimethylaniline, has been studied for their role in liver sulfotransferases (STs) activity. These compounds are metabolically activated by human liver STs, suggesting a role in susceptibility to environmental and dietary carcinogens (Chou, Lang, & Kadlubar, 1995).

Spectrophotometric Applications

N-Hydroxy-2,4,6-trimethylaniline has applications in spectrophotometry. It's used in the determination of phenols by coupling with diazotized arylamines in a micellar medium, providing a sensitive and reproducible method for analyzing phenols in various samples (Romero, Rodriguez, Alvarez-coque, & Ramis‐Ramos, 1994).

Chemical Synthesis and Cyclization

The compound is involved in chemical synthesis processes. For example, the synthesis of 2,4,6-trimethylaniline by alkylation of o-toluidine with methanol in the presence of catalysts has been explored, showing the impact of various conditions on yield and selectivity (Zhang Xiu-cheng, 2011). Additionally, the cyclization of N-(2,4,6-trimethylphenyl)-β-alanines to form derivatives of tetrahydropyridone and dihydropyrimidinedione showcases its utility in creating diverse chemical structures (Mickevičius & Patupaite, 2000).

Safety And Hazards

Eigenschaften

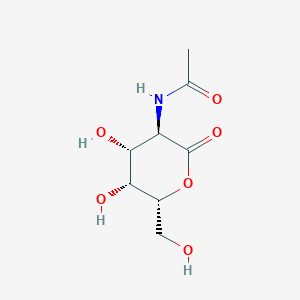

IUPAC Name |

N-(2,4,6-trimethylphenyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5,10-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYAPTBVXHEXOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543311 |

Source

|

| Record name | N-Hydroxy-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Mesitylhydroxylamine | |

CAS RN |

14353-69-6 |

Source

|

| Record name | N-Hydroxy-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.